molecular formula C8H9NO2 B147233 3-Methoxybenzamide CAS No. 5813-86-5

3-Methoxybenzamide

Cat. No. B147233
Key on ui cas rn: 5813-86-5
M. Wt: 151.16 g/mol
InChI Key: VKPLPDIMEREJJF-UHFFFAOYSA-N
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Patent
US06251907B1

Procedure details

A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (2.2 g, 10.0 mmol), K2CO3 (2.0 g) and 4-(3bromopropoxy)-3-methoxybenzamide (2.32 g, 8.0 mmol) in acetonitrile (80 ml) was heated at reflux for 5 hours. At the end of the reaction the solvent was evaporated. The residue was extracted into dichloromethane. The inorganic insolubles were filtered off. The dichloromethane was concentrated again. The crude residue was purified by flash chromatography over a silica gel column (55 g, SiO2; eluted with 1% methanol in dichloromethane, 1 l; 2% methanol in dichloromethane, 1 l). The material thus obtained weighed 2.93 g (84%) as white crystals. Recrystallization from hot ethanol (60 ml) gave 2.2 g of 4-[3-4(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxybenzamide as white crystals, m.p.=163-164° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=CC2C(C3CCNCC3)=NOC=2C=1.C([O-])([O-])=O.[K+].[K+].BrCCCO[C:28]1[CH:36]=[CH:35][C:31]([C:32]([NH2:34])=[O:33])=[CH:30][C:29]=1[O:37][CH3:38]>C(#N)C>[CH3:38][O:37][C:29]1[CH:30]=[C:31]([CH:35]=[CH:36][CH:28]=1)[C:32]([NH2:34])=[O:33] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.32 g
Type
reactant
Smiles
BrCCCOC1=C(C=C(C(=O)N)C=C1)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
At the end of the reaction the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted into dichloromethane
FILTRATION
Type
FILTRATION
Details
The inorganic insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane was concentrated again
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography over a silica gel column (55 g, SiO2; eluted with 1% methanol in dichloromethane, 1 l; 2% methanol in dichloromethane, 1 l)
CUSTOM
Type
CUSTOM
Details
The material thus obtained
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot ethanol (60 ml)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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